REACTION_CXSMILES
|
C(Cl)Cl.[CH2:4]([C:7]1[CH:12]=[C:11]([C:13]([F:16])([F:15])[F:14])[CH:10]=[CH:9][C:8]=1[CH:17]=[CH2:18])C=C>C=CC1C=CC=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.Cl[Ru]Cl.CCCCC>[F:16][C:13]([F:14])([F:15])[C:11]1[CH:12]=[C:7]2[C:8]([CH:17]=[CH:18][CH2:4]2)=[CH:9][CH:10]=1 |f:2.3.4.5|
|
Name
|
|
Quantity
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0.6 L
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Type
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reactant
|
Smiles
|
C(Cl)Cl
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Name
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2-allyl-4-(trifluoromethyl)-1-vinylbenzene
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Quantity
|
80 g
|
Type
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reactant
|
Smiles
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C(C=C)C1=C(C=CC(=C1)C(F)(F)F)C=C
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Name
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|
Quantity
|
3.1 g
|
Type
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catalyst
|
Smiles
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C=CC1=CC=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]Cl
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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CCCCC
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the resulting solution was refluxed overnight (18 h)
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Duration
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18 h
|
Type
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CUSTOM
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Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
to give a dark oil, which
|
Type
|
CUSTOM
|
Details
|
After pentane was carefully removed
|
Type
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CUSTOM
|
Details
|
57 g (82.8%) of pure product was collected as slight brown oil
|
Name
|
|
Type
|
|
Smiles
|
FC(C1=CC=C2C=CCC2=C1)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |